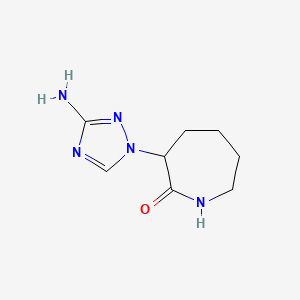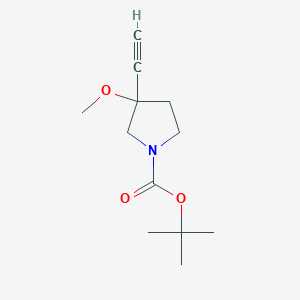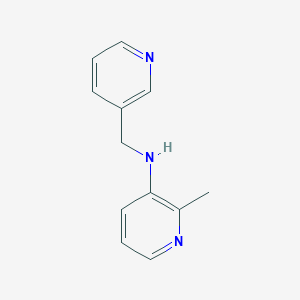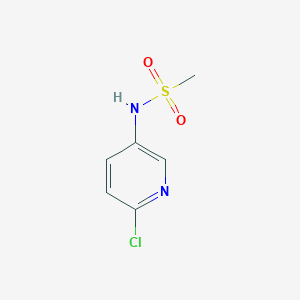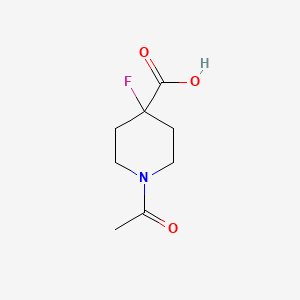![molecular formula C12H20F2N2O2 B13061139 tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13061139.png)
tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate is an organic compound with the molecular formula C12H20F2N2O2. This compound is characterized by its spirocyclic structure, which includes a diazaspiro ring system and two fluorine atoms. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4,4-difluoro-1,7-diazaspiro[4The synthesis typically starts with the preparation of the diazaspiro intermediate, followed by fluorination and esterification reactions .
Industrial Production Methods
While specific industrial production methods for tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production involves stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4), oxidizing agents such as potassium permanganate (KMnO4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield partially or fully reduced derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic ring .
Scientific Research Applications
tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and spirocyclic structure contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: Similar spirocyclic structure but lacks the fluorine atoms.
tert-Butyl 4,7-diazaspiro[4.4]nonane-4-carboxylate: Another spirocyclic compound with different substitution patterns.
Uniqueness
tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H20F2N2O2 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-7-5-11(8-16)12(13,14)4-6-15-11/h15H,4-8H2,1-3H3 |
InChI Key |
ZELAEIYTTPAATB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CCN2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-5-[(propan-2-yl)amino]-1H-pyrazole-4-carboxylic acid](/img/structure/B13061056.png)
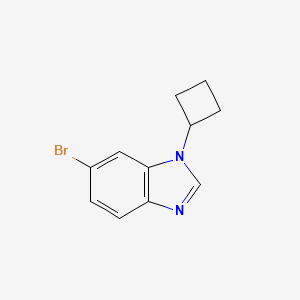

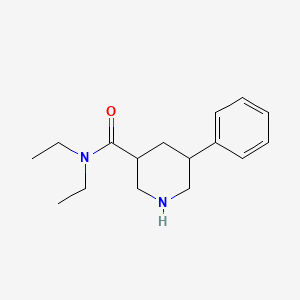
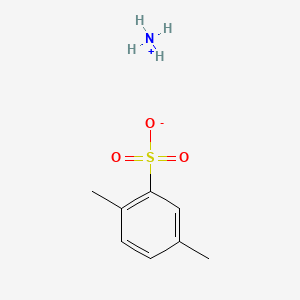
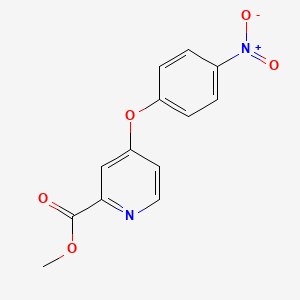
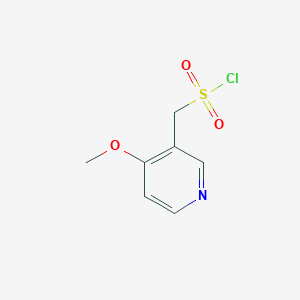
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B13061103.png)

